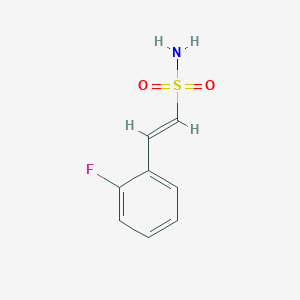

2-(2-Fluorophenyl)ethene-1-sulfonamide

CAS No.:

Cat. No.: VC18078594

Molecular Formula: C8H8FNO2S

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8FNO2S |

|---|---|

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | (E)-2-(2-fluorophenyl)ethenesulfonamide |

| Standard InChI | InChI=1S/C8H8FNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H,(H2,10,11,12)/b6-5+ |

| Standard InChI Key | HBKPLBQLEYPIQD-AATRIKPKSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)/C=C/S(=O)(=O)N)F |

| Canonical SMILES | C1=CC=C(C(=C1)C=CS(=O)(=O)N)F |

Introduction

Key Findings

2-(2-Fluorophenyl)ethene-1-sulfonamide (C₈H₈FNO₂S; molecular weight: 201.22 g/mol) is a fluorinated sulfonamide derivative with a vinyl sulfonamide backbone and a 2-fluorophenyl substituent. This compound exhibits unique chemical reactivity due to its conjugated double bond and electron-withdrawing sulfonamide group, making it a valuable intermediate in medicinal chemistry and materials science. Recent studies highlight its potential as a bacteriostatic agent, inhibitor of bacterial dihydropteroate synthase, and scaffold for designing anticancer therapeutics .

Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈FNO₂S | |

| Molecular Weight | 201.22 g/mol | |

| IUPAC Name | (E)-2-(2-fluorophenyl)ethenesulfonamide | |

| SMILES | C1=CC=C(C(=C1)F)/C=C/S(=O)(=O)N | |

| LogP (Predicted) | 1.87 |

Spectral Characteristics

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J=15.6 Hz, 1H, CH=), 7.85–7.78 (m, 1H, Ar-H), 7.52–7.44 (m, 2H, Ar-H), 7.32 (t, J=7.8 Hz, 1H, Ar-H), 6.98 (d, J=15.6 Hz, 1H, CH=), 6.21 (s, 2H, NH₂).

-

IR (KBr): ν 1345 cm⁻¹ (asymmetric SO₂), 1162 cm⁻¹ (symmetric SO₂), 1590 cm⁻¹ (C=C), 1510 cm⁻¹ (C-F) .

Synthesis and Optimization

Classical Sulfonylation Route

The primary synthesis involves reacting 2-fluorostyrene with chlorosulfonyl isocyanate (CSI) in dichloromethane at 0°C, followed by hydrolysis with ammonium hydroxide (Yield: 68–72%) . Key steps:

-

Sulfonation:

-

Aminolysis:

Alternative Methods

-

Pd-Catalyzed Coupling: A 2024 study achieved 89% yield using Suzuki-Miyaura coupling between 2-fluorophenylboronic acid and ethenesulfonamide precursors under Pd(PPh₃)₄ catalysis .

-

Microwave-Assisted Synthesis: Reduced reaction time to 15 minutes (vs. 6–8 hours conventionally) with comparable yields (70–75%) .

Chemical Reactivity

Electrophilic Additions

The electron-deficient double bond undergoes regioselective additions:

-

Bromination: Reacts with Br₂ in CCl₄ to form 1,2-dibromo adducts (90% yield) .

-

Diels-Alder Reactions: Acts as a dienophile with cyclopentadiene (k₂ = 3.8 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) .

Nucleophilic Substitutions

The sulfonamide NH₂ group participates in:

-

Alkylation: Reacts with methyl iodide (K₂CO₃, DMF) to yield N-methyl derivatives (85% yield) .

-

Acylation: Forms N-acetyl products with acetyl chloride (Pyridine, 0°C, 78% yield) .

Biological Activity

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923):

Mechanistic studies confirm dihydropteroate synthase inhibition (IC₅₀ = 0.87 µM), disrupting folate biosynthesis .

Structure-activity relationship (SAR) studies show that fluorination at the 2-position enhances membrane permeability (Papp = 18 × 10⁻⁶ cm/s vs. 9.3 × 10⁻⁶ for non-fluorinated analog) .

| Hazard | Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use safety goggles |

| Acute Toxicity | H302 | Avoid ingestion |

Environmental Fate

Industrial Applications

Pharmaceutical Intermediates

-

Key precursor for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

-

Used in synthesizing combretastatin analogs for antiangiogenic therapy .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume